Regioisomeric Differentiation: LogP and PSA Differences Between 4-Methyl and 5-(4-Methylphenyl) Isoxazole Scaffolds
The compound's specific 4-methyl-5-phenyl-3-aminomethyl substitution pattern distinguishes it from its regioisomer, [5-(4-methylphenyl)isoxazol-3-yl]methanamine (CAS 893639-11-7). This results in a quantifiable difference in lipophilicity, a key parameter for predicting membrane permeability and oral bioavailability. The target compound exhibits a calculated LogP of 1.67 , whereas its regioisomer has a higher calculated LogP of 2.809 [1], indicating a distinct physicochemical profile. Additionally, both share a topological polar surface area (tPSA) of 52.0 Ų [1].
| Evidence Dimension | Lipophilicity (LogP) and Topological Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | LogP = 1.67, tPSA = 52.0 Ų |
| Comparator Or Baseline | [5-(4-methylphenyl)isoxazol-3-yl]methanamine (CAS 893639-11-7): LogP = 2.809, tPSA = 52.0 Ų |
| Quantified Difference | ΔLogP = -1.139 (target compound is ~14x less lipophilic) |
| Conditions | Computational predictions (XLogP3 / standard algorithms) |
Why This Matters
The 1.139-unit difference in LogP translates to a roughly 14-fold difference in the octanol-water partition coefficient, a critical factor for a compound's ability to passively diffuse across cell membranes, which directly impacts its utility in cellular assays and its potential as an orally bioavailable lead.
- [1] ChemSrc. {[5-(4-methylphenyl)isoxazol-3-yl]methyl}amine. CAS 893639-11-7. 2025. View Source
